molecular formula C16H16N4O2S B2955019 N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013782-87-0

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2955019
CAS No.: 1013782-87-0
M. Wt: 328.39
InChI Key: VTAPLEFJKSMRAH-UHFFFAOYSA-N
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Description

“N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a methoxyphenyl group and a pyrazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 4-methoxy-phenylthiazole-2-amine derivatives have been synthesized and tested for their inhibitory activities against acetylcholinesterase . The chemical structures of these compounds were confirmed by proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and infrared .


Chemical Reactions Analysis

The thiazole ring in the compound is known to undergo various chemical reactions. Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involve various chemical reactions to produce new compounds with potential biological activities. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through reactions involving ethyl acetoacetate and hydrazine hydrate led to the development of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were characterized using techniques such as IR, MS, 1H-NMR, and 13C-NMR to establish their structures (Hassan, Hafez, & Osman, 2014).

Biological Activities

The derivatives of this compound have been investigated for various biological activities, including anticancer and antidepressant properties. For instance, certain pyrazole derivatives exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential as anticancer agents (Hassan, Hafez, & Osman, 2014). Additionally, another study demonstrated the antidepressant potential of thiophene bearing pyrazoline carboxamides, further emphasizing the diverse biological applications of these compounds (Mathew, Suresh, & Anbazhagan, 2014).

Corrosion Inhibition

Beyond biological activities, derivatives of this compound have also been investigated for their potential as corrosion inhibitors. A study focused on thiazole-based pyridine derivatives demonstrated their effectiveness in inhibiting corrosion on mild steel in acidic environments, showcasing the compound's versatility in applications beyond pharmaceuticals (Chaitra, Mohana, & Tandon, 2016).

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-8-14(20(2)19-10)15(21)18-16-17-13(9-23-16)11-4-6-12(22-3)7-5-11/h4-9H,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAPLEFJKSMRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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